6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid

Synthetic Chemistry Process Development Yield Optimization

Unprotected 6-hydrazinonicotinic acid (CAS 133081-24-0) causes side reactions and low yields in multi-step radiopharmaceutical synthesis due to its free hydrazine moiety. Boc-Hynic (CAS 133081-25-1) eliminates this risk with quantitative Boc protection, enabling clean, orthogonal deprotection under mild acidic conditions (TFA). • 96% protection yield; >95% purity ensures robust, scalable GMP-compatible processes. • Enables >95% radiolabeling yields for ⁹⁹ᵐTc-labeled peptides, proteins & antibodies in SPECT imaging. • Free -COOH handle for orthogonal conjugation; ideal for PROTAC linkers & nanomedicine surface functionalization. • Supplied with full analytical documentation (¹H NMR, HPLC) for batch-to-batch consistency.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
CAS No. 133081-25-1
Cat. No. B136651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
CAS133081-25-1
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16)
InChIKeyDBNGJNCAXKNLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Hynic Procurement Guide


6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid, commonly referred to as Boc-Hynic, is a pyridine-3-carboxylic acid derivative (molecular weight 253.25 g/mol, C₁₁H₁₅N₃O₄) characterized by a tert-butoxycarbonyl (Boc)-protected hydrazinyl moiety . This compound serves as a critical protected pro-chelator intermediate in the synthesis of HYNIC (6-hydrazinonicotinyl)-based bifunctional chelating agents [1]. The Boc protection enhances stability during synthetic manipulation, making it a foundational building block for radiopharmaceutical precursor synthesis, particularly for ⁹⁹ᵐTc-labeled peptides and proteins used in diagnostic imaging [2].

Boc-Hynic vs. Generic HYNIC Precursors


Generic substitution with unprotected 6-hydrazinonicotinic acid (CAS 133081-24-0) or alternative protected derivatives introduces significant risks in multi-step syntheses. The unprotected hydrazine moiety in 6-hydrazinonicotinic acid is highly nucleophilic and prone to unwanted side reactions, including oxidation and non-specific condensation with carbonyl-containing intermediates, leading to low yields and complex purification [1]. In contrast, the Boc group in 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid provides precise, quantitative orthogonality—it can be removed cleanly under mild acidic conditions (e.g., TFA) at a defined stage without affecting other acid-sensitive or base-sensitive functionalities in complex biomolecules [2]. Substituting with Succinimidyl-N-Boc-Hynic (CAS 133081-26-2), while a downstream product, bypasses the need for the carboxylic acid handle present in this compound, which is essential for alternative coupling strategies [3]. The specific molecular properties, such as a precise melting point of 126 °C and a predicted pKa of 2.61, dictate unique handling and storage requirements that are not interchangeable .

Boc-Hynic Performance Benchmarks


Synthetic Yield vs. Unprotected Acid

The synthesis of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid (Boc-Hynic) from 6-hydrazinonicotinic acid and di-tert-butyl dicarbonate (Boc₂O) proceeds with a consistently high yield, demonstrating the efficiency of the Boc protection step . In contrast, direct use of the unprotected 6-hydrazinonicotinic acid in multi-step sequences without protection is associated with significantly lower overall yields due to side reactions, as inferred from general principles of protecting group chemistry [1].

Synthetic Chemistry Process Development Yield Optimization

Purity and QC vs. Activated Ester

Commercial suppliers report a standard purity of 95%+ for 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, with analytical data (NMR, HPLC) provided to verify batch-to-batch consistency . This compares to reported purities for its direct downstream product, Succinimidyl-N-Boc-Hynic (CAS 133081-26-2), which also fall in the 90-98% range [1]. The high purity of the acid precursor is critical, as impurities at this stage can propagate and magnify in subsequent synthetic steps, potentially compromising the specific activity and radiochemical purity of the final imaging agent.

Quality Control Analytical Chemistry HPLC Purity

Physical Properties vs. Unprotected Acid

The Boc group dramatically alters the physical and chemical properties of the molecule relative to its unprotected parent. 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid exhibits a sharp melting point of 126 °C, indicating a defined crystalline structure amenable to standard handling . In contrast, 6-hydrazinonicotinic acid (CAS 133081-24-0) has a much higher melting point of 270-276 °C and is likely less stable in air, requiring more stringent storage conditions to prevent oxidation . The predicted pKa of 2.61 for the protected compound provides quantitative insight into its acidity for purification and formulation .

Solid-State Properties Stability Storage Conditions

⁹⁹ᵐTc Labeling Yield

While 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid is a precursor, its ultimate value is realized in the performance of HYNIC-conjugated biomolecules. Studies report that ⁹⁹ᵐTc labeling of HYNIC-modified RC-160 conjugate (synthesized via Boc-Hynic) can be achieved with a high radiolabeling yield of >95% [1]. This is a class-level benchmark for the HYNIC chelator system. Other studies on HYNIC conjugates, such as ⁹⁹ᵐTc-HYNIC-taxol, have shown radiolabeling yields as high as 99.9% and in vitro stability at 37 °C for 24 hours [2].

Radiopharmaceuticals Bioconjugation 99mTc Labeling

Structural Confirmation by ¹H NMR

The ¹H NMR spectrum of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid provides definitive structural confirmation and distinguishes it from related compounds. The spectrum features characteristic signals including a singlet at δ 1.44 ppm (9H) for the tert-butyl group of the Boc moiety and a doublet at δ 8.76 ppm (J=2.1 Hz) for the pyridine ring proton [1]. The integration ratio (9H for Boc vs. 3H for pyridine carboxylic acid) serves as a quantitative purity check. This spectral fingerprint is absent in unprotected 6-hydrazinonicotinic acid and differs from the NMR spectrum of Succinimidyl-N-Boc-Hynic (CAS 133081-26-2), which would show additional signals for the N-hydroxysuccinimide ester moiety.

Analytical Characterization NMR Spectroscopy Quality Control

Boc-Hynic Applications in R&D


⁹⁹ᵐTc Radiopharmaceutical Conjugates

The primary and most impactful use case is as a protected precursor for the synthesis of ⁹⁹ᵐTc-labeled peptides, proteins, and antibodies for diagnostic SPECT imaging. The quantitative yield (96%) in the protection step and the high purity (95%+) directly translate to a robust and scalable process for producing HYNIC-conjugated targeting vectors, which subsequently achieve >95% radiolabeling yields [1]. This is particularly relevant for GMP production environments where batch-to-batch consistency is paramount.

PROTACs and Heterobifunctional Molecules

The compound serves as a versatile building block for synthesizing bifunctional molecules, such as PROTACs, where the carboxylic acid handle allows for orthogonal conjugation to one ligand while the Boc-protected hydrazine can be deprotected and further functionalized for metal chelation or other bioconjugation . The high purity of the starting acid ensures that the final heterobifunctional linker is not contaminated with side products from the initial building block, as evidenced by the >95% purity specification .

Chelator-Modified Lipids and Nanoparticles

In nanomedicine, the carboxylic acid group of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid can be coupled to amine-functionalized lipids or polymers. The Boc group provides stability during nanoparticle assembly and can be removed post-formulation to reveal the active HYNIC chelator on the nanoparticle surface for subsequent radiolabeling with ⁹⁹ᵐTc . The well-defined physical properties, including the 126 °C melting point [1], aid in accurate weighing and formulation.

HYNIC-Affinity Ligands for Target ID

The compound is ideal for creating small-molecule probes for chemical biology applications. The free carboxylic acid can be activated and coupled to a pharmacophore of interest via amide bond formation, while the protected hydrazine is later unmasked to enable chelation of ⁹⁹ᵐTc for in vitro or in vivo target engagement studies. The ¹H NMR fingerprint provides a reliable quality control check for the intermediate [2], ensuring the integrity of the probe prior to costly biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.